molecular formula C11H11Cl2NO2 B13619225 4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid

4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13619225
M. Wt: 260.11 g/mol
InChI Key: ZQVXKURRQVIZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a carboxylic acid group at the 3-position and a 2,6-dichlorophenyl substituent at the 4-position. The 2,6-dichloro substitution on the phenyl ring confers distinct electronic and steric properties, influencing both its chemical reactivity and biological interactions.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-3,6-7,14H,4-5H2,(H,15,16)

InChI Key

ZQVXKURRQVIZOF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.

    Introduction of the 2,6-Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-dichlorobenzene as the starting material.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of 4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid are best understood through comparison with analogs differing in halogen substitution patterns, substituent positions, or stereochemistry. Below is a detailed analysis:

Halogen Substitution Patterns

Compound Name Substituents Key Differences in Activity/Reactivity Source
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid 2,6-difluorophenyl Lower steric bulk and higher electronegativity of fluorine reduce receptor-binding affinity compared to chlorine .
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid 4-chlorophenyl Para-substitution leads to altered spatial interactions, reducing cytotoxicity in cancer models .
4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid 2-bromophenyl Bromine’s larger atomic size increases lipophilicity but may hinder target selectivity .

Key Insight : The 2,6-dichloro substitution in the target compound optimizes a balance between steric bulk, electronic effects, and lipophilicity, enhancing interactions with hydrophobic enzyme pockets .

Stereochemical and Positional Effects

  • (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid : The 2-chloro substituent and (3S,4R) configuration result in lower cytotoxicity compared to the 2,6-dichloro analog, emphasizing the importance of dual halogenation for activity .
  • (3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid : 2,3-dichloro substitution shows antiviral activity, whereas the 2,6-dichloro analog may target different pathways (e.g., inflammation or oncology) due to distinct spatial positioning .
  • 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid : Fluorine’s electron-withdrawing effects reduce aromatic ring reactivity, diminishing metabolic stability compared to chlorine-substituted analogs .

Structural and Functional Uniqueness

The uniqueness of this compound arises from:

Dual Chlorine Substitution : The 2,6-dichloro arrangement creates a rigid, planar aromatic system, improving binding to flat enzyme active sites (e.g., tyrosine kinases) .

Stereochemical Precision : Unlike racemic mixtures of related compounds, its defined stereochemistry (when applicable) ensures selective interactions with chiral biological targets .

Metabolic Stability : Chlorine’s lower electronegativity compared to fluorine reduces susceptibility to oxidative metabolism, enhancing in vivo half-life .

Biological Activity

4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12Cl2N2O2
  • Molecular Weight : 267.14 g/mol
  • CAS Number : 1340151-53-2

The compound features a pyrrolidine ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid functional group. These structural characteristics contribute to its unique biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in metabolic pathways. Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Receptor Interaction : The dichlorophenyl group may enhance binding affinity to various receptors, potentially modulating neurotransmitter systems or other signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties akin to fluoroquinolone derivatives, targeting bacterial DNA gyrase and topoisomerase IV.

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antitumor properties. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. For instance, studies on similar compounds have shown significant cytotoxicity against A549 human pulmonary cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may stem from its ability to inhibit COX enzymes. This inhibition can reduce the production of pro-inflammatory mediators, alleviating inflammation-related symptoms. Comparative studies have reported IC50 values for similar compounds that effectively suppress COX activity .

Antibacterial Properties

Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial DNA replication processes, leading to growth inhibition.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes
AntimicrobialTargets bacterial DNA gyrase

Case Studies and Research Findings

  • Antitumor Study : A study evaluating the cytotoxic effects of pyrrolidine derivatives on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05)【2】.
  • Anti-inflammatory Research : In an assay comparing various compounds for COX inhibition, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating strong anti-inflammatory potential【5】.
  • Antimicrobial Evaluation : Research on structurally similar compounds has indicated effective antibacterial activity against resistant strains of bacteria, suggesting that this compound may possess similar properties【1】【3】.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.